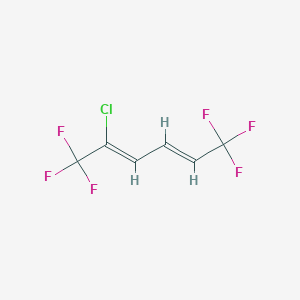

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Übersicht

Beschreibung

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a chemical compound with the molecular formula C6H3ClF6. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various scientific fields. The compound is typically a liquid at ambient temperature and is used in a variety of chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene typically involves the reaction of hexafluorobutadiene with chlorine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of chlorine to the diene system. The reaction conditions usually include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Addition Reactions: The diene system can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols at temperatures ranging from 20-100°C.

Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-1,1,1,6,6,6-hexafluorohexa-2,4-diene, 2-amino-1,1,1,6,6,6-hexafluorohexa-2,4-diene, and various alkoxy derivatives.

Addition Reactions: Products include 2-chloro-3,3,3-trifluoro-1,1,1,6,6,6-hexafluorohexa-2,4-diene and similar halogenated compounds.

Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,6,6,6-Hexafluorohexa-2,4-diene: Lacks the chlorine atom, making it less reactive in substitution reactions.

2-Bromo-1,1,1,6,6,6-hexafluorohexa-2,4-diene: Similar structure but with bromine instead of chlorine, leading to different reactivity and applications.

2-Fluoro-1,1,1,6,6,6-hexafluorohexa-2,4-diene: Contains a fluorine atom instead of chlorine, affecting its chemical behavior and uses.

Uniqueness

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of fluorinated compounds and in specialized industrial processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound can be synthesized via ionic or radical pathways using halogenating agents like methyl hypochlorite. In protic solvents (e.g., methanol), ionic mechanisms dominate, leading to chloro ethers or dichlorides via carbonium ion intermediates. Radical pathways occur in non-polar solvents or neat conditions, where hypochlorites undergo homolysis. Reaction selectivity depends on solvent polarity, temperature, and diene concentration. For example, ionic addition to conjugated dienes favors 1,2-adducts due to stabilized carbocation intermediates .

Q. How is the structural configuration of this compound characterized experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining regiochemistry and stereochemistry. Fluorine-19 NMR identifies trifluoromethyl groups (δ ~ -60 ppm), while chlorine isotopes (³⁵Cl/³⁷Cl) split peaks in mass spectrometry (MS). Infrared (IR) spectroscopy detects C=C stretching (1650–1600 cm⁻¹) and C-F bonds (1300–1100 cm⁻¹). High-resolution MS reveals fragmentation patterns, such as sequential loss of F and CF₂ groups from terminal trifluoromethyl moieties .

Advanced Research Questions

Q. How can researchers distinguish between ionic and radical reaction mechanisms during the functionalization of this compound?

- Methodological Answer : Kinetic isotope effect (KIE) studies and radical trapping experiments (e.g., using TEMPO) differentiate mechanisms. Ionic pathways exhibit solvent-dependent rates (accelerated in polar solvents) and follow first-order kinetics. Radical mechanisms show chain-propagating behavior, confirmed by electron paramagnetic resonance (EPR) spectroscopy. Product ratios from reactions in methanol (ionic) versus methylene chloride (radical) provide mechanistic evidence, as seen in analogous diene-hypochlorite systems .

Q. What computational methods are suitable for predicting the thermodynamic stability of stereoisomers in hexafluorohexadienes?

- Methodological Answer : Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3/6-311++G(d,p)) calculates relative energies of (Z) and (E) isomers. Transition state analysis using Intrinsic Reaction Coordinate (IRC) methods predicts isomerization barriers. Solvent effects are modeled via Polarizable Continuum Models (PCM). For example, trifluoromethyl groups stabilize certain conformers via hyperconjugation, as observed in fluorinated benzene analogs .

Q. How do researchers reconcile contradictory data on fragmentation pathways in mass spectrometry for fluorinated dienes?

- Methodological Answer : Discrepancies arise from ionization energy (EI vs. CI) and instrument resolution. High-resolution MS (HRMS) with collision-induced dissociation (CID) maps decay sequences. Comparative studies with isotopically labeled analogs (e.g., ¹³C or ²H) clarify fragmentation pathways. For instance, hexafluorohexadiine fragments via CF₃ group detachment followed by fluorine loss, as validated by metastable ion analysis .

Q. What strategies optimize regioselectivity in electrophilic additions to this compound?

- Methodological Answer : Steric and electronic effects guide regioselectivity. Electron-withdrawing trifluoromethyl groups deactivate certain double bonds, directing electrophiles to less substituted positions. Computational Fukui indices predict electrophilic attack sites. Experimental validation uses competitive reactions with regioselective traps (e.g., dimethyl sulfide for bromonium ion intermediates). For example, hypochlorite addition to analogous dienes favors 1,2-adducts due to transition-state charge distribution .

Eigenschaften

IUPAC Name |

2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCYCPLWJASEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C=C(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694155 | |

| Record name | 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-10-8 | |

| Record name | 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.